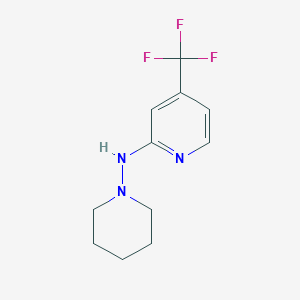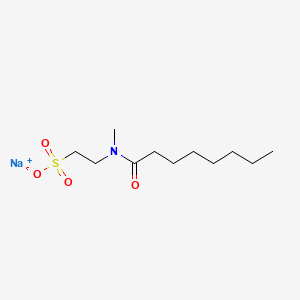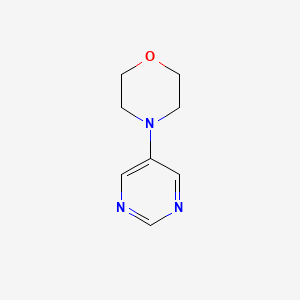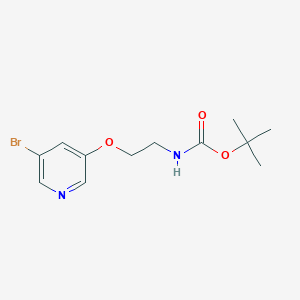
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea
Übersicht
Beschreibung
This compound is a urea derivative with a pyridine ring. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. It also has a trifluoromethyl group, which can greatly influence the molecule’s electronic properties and reactivity .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield amines and isocyanic acid. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Conformational Isomers and Complexation
- Pyrid-2-yl ureas, including derivatives similar to 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea, demonstrate equilibria between conformational isomers. They also exhibit binding capabilities with cytosine in DMF-d7, with binding constants varying based on substituent types (Chien et al., 2004).
Metallo-Supramolecular Macrocycle Formation
- Di-(m-pyridyl)-urea ligands are used in forming metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, with methyl substitution on pyridine rings controlling the position of pyridine N atoms relative to the urea carbonyl group. These macrocycles have potential in finely balanced equilibriums in specific solvents (Troff et al., 2012).
Hydrogen Bonding and Dimerization
- Compounds like 1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea can participate in strong dimerization via hydrogen bonding. This property is significant in developing supramolecular structures (Beijer et al., 1998).
Complex Formation and Hydrogen Bonding
- These ureas can unfold to form multiply hydrogen-bonded complexes, useful in self-assembly and mimicking helix-to-sheet transitions in peptides (Corbin et al., 2001).
Association with Amino-Naphthyridines and Benzoates
- Association studies with N-(pyridin-2-yl),N'-substituted ureas and 2-amino-1,8-naphthyridines or benzoates reveal the classic substituent effect on association, impacting complex formation and intramolecular hydrogen bonding (Ośmiałowski et al., 2013).
Antimicrobial Activity
- N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have demonstrated moderate antimicrobial activity in various assays (Reddy et al., 2003).
Corrosion Inhibition
- Urea-derived Mannich bases show potential as corrosion inhibitors for mild steel surfaces in acidic environments, indicating applications in material protection and preservation (Jeeva et al., 2015).
Electronic and Optical Properties
- The study of electronic, optical, and nonlinear optical properties of related heterocyclic ureas shows potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c1-3-15-9(18)17(2)8-5-6(10(12,13)14)4-7(11)16-8/h4-5H,3H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKVQHIVKRKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-3-ethyl-1-methyl-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



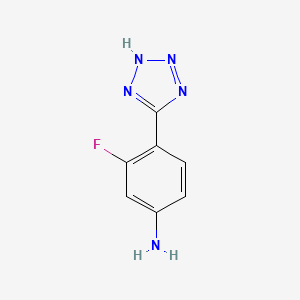

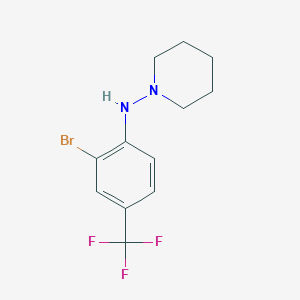
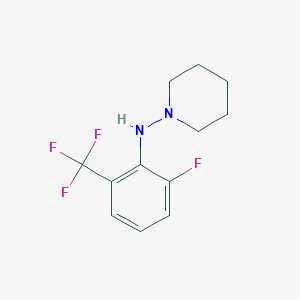
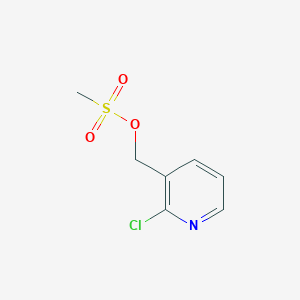
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
